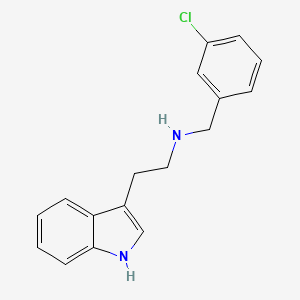

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

Description

Contextualization within Indole (B1671886) and Tryptamine (B22526) Medicinal Chemistry Research

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This status is due to its widespread presence in natural products and its role as a core component in numerous pharmaceutical agents. researchgate.net The indole moiety's versatility allows it to interact with a variety of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net Consequently, indole derivatives have been investigated for a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netnih.gov

A key derivative of indole is 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine. This molecule serves as the structural backbone for many biologically active compounds. nih.govnih.gov N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic compound that belongs to this class of indole derivatives. evitachem.com Its structure is characterized by the tryptamine core with a 3-chlorobenzyl group attached to the nitrogen atom of the ethanamine side chain, a modification intended to explore and potentially modulate its pharmacological properties. evitachem.com

Overview of Structurally Related Indole-Ethanamine Derivatives in Academic Investigation

The academic investigation of indole-ethanamine derivatives is extensive, with researchers modifying the core structure at various positions to achieve different biological effects. These modifications typically involve substitutions on the indole ring, the ethylamine (B1201723) side chain, or the terminal amine group. The following table summarizes several classes of these derivatives and their areas of research.

| Derivative Class | Example Compound/Series | Primary Area of Academic Investigation | Reference(s) |

| N-Substituted Tryptamines | N,N-dibenzyl-2-(1H-indol-3-yl)ethanamine | Modulation of TRPM8 ion channels (antagonist) | scispace.com |

| 2-(1H-indol-3-yl)-N-(4-phenoxybenzyl)ethanamine | Modulation of TRPM8 ion channels (agonist) | scispace.com | |

| Indole Ring-Substituted Tryptamines | N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine | Synthesis and chemical characterization | nih.gov |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Forensic and analytical chemistry | chems.ca | |

| Side-Chain Modified Derivatives | 2-(1H-indol-3-yl)ethylthiourea derivatives | Antimicrobial and antiviral (including anti-HIV) activity | nih.gov |

| 2,2-di(indol-3-yl)ethanamine derivatives | Anti-leishmanial agents against Leishmania infantum | nih.gov | |

| Metabolic Regulators | Novel indole ethylamine derivatives | Regulation of lipid metabolism via PPARα/CPT1 for nonalcoholic fatty liver disease (NAFLD) therapy | nih.gov |

Rationale for Investigating this compound in Contemporary Research

The scientific rationale for investigating this compound is rooted in established principles of medicinal chemistry. The research is driven by the extensive and diverse biological activities demonstrated by the parent tryptamine scaffold. researchgate.netevitachem.com The strategic addition of a chlorobenzyl group to a pharmacologically active core is a common tactic used to modulate a compound's properties, including its binding affinity for biological targets, selectivity, and metabolic stability.

Furthermore, significant research into structurally similar analogs provides a strong impetus for the exploration of this specific compound. Studies have shown that analogs featuring a chlorobenzyl group, particularly when substituted at the N1 position of the indole ring, exhibit potent antitumor activity. researchgate.netnih.gov For instance, series of (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides and N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have demonstrated significant cytotoxicity against various human cancer cell lines. nih.govresearchgate.net This success in related molecules suggests that exploring different substitution patterns, such as the placement of the 3-chlorobenzyl group on the ethanamine nitrogen, is a logical progression in the search for novel therapeutic agents.

Current Landscape of Pre-clinical Research on this compound and Analogs

Direct pre-clinical research published on this compound is limited, with the compound often categorized as a research chemical, potentially for use as a synthetic building block or a tool for initial discovery phases. theclinivex.com However, the pre-clinical landscape for its structural analogs is rich with findings across several therapeutic areas, most notably in oncology.

Research has demonstrated that various analogs bearing the chlorobenzyl-indole motif are potent anticancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines. nih.govresearchgate.net For example, specific carbohydrazide (B1668358) and acetohydrazide derivatives have shown cytotoxicity significantly greater than some standard chemotherapeutic agents in pre-clinical models. nih.govresearchgate.net Other research has focused on different biological targets; for example, tryptamine-based derivatives have been developed as modulators of ion channels, and other indole ethylamine derivatives have shown promise in regulating lipid metabolism for potential use in treating nonalcoholic fatty liver disease. nih.govscispace.com

The table below details some of the key pre-clinical findings for analogs of this compound.

| Analog/Derivative Series | Research Area | Key Pre-clinical Findings | Cell Lines/Model | Reference(s) |

| (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene) acetohydrazides (e.g., compound 5e ) | Anticancer (Procaspase Activation) | Showed potent cytotoxicity (18- to 29-fold more potent than 5-FU); activated caspase activity to 285% relative to control. | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | researchgate.netnih.gov |

| (E)-N′-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides (e.g., compound 4f ) | Anticancer | Exhibited very high cytotoxicity with IC₅₀ values of 0.011–0.001 µM; activated caspase activity by 270.7%. | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | researchgate.net |

| 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (B32628) (D-24851) | Anticancer (Tubulin Inhibition) | Acts as a potent tubulin inhibitor; under preclinical development. | Not specified | researchgate.net |

| Novel Indole Ethylamine Derivatives | Metabolic Disease (NAFLD) | Activated PPARα and CPT1a; reduced intracellular triglyceride levels by up to 51.33% at 20 μM. | AML12 (mouse hepatocyte) | nih.gov |

| 2-(1H-indol-3-yl)ethylthiourea derivatives (e.g., compound 6 ) | Antimicrobial | Showed significant inhibition against Gram-positive cocci; inhibited S. aureus topoisomerase IV and DNA gyrase. | S. aureus and other bacteria | nih.gov |

| 2-(1H-indol-3-yl)ethylthiourea derivatives (e.g., compound 8 ) | Antiviral | Showed potent activity against HIV-1 wild type and drug-resistant variants. | Not specified | nih.gov |

Established Synthetic Pathways for this compound and its Core Scaffold

The construction of this compound and its fundamental tryptamine structure relies on well-established synthetic routes that can be broadly categorized into the synthesis of the indole-ethanamine precursor and the subsequent attachment of the N-substituent.

Synthesis of Key Indole-Ethanamine Precursors

The foundational precursor for the target compound is 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine. One of the most prominent methods for synthesizing the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of tryptamine precursors, a common carbonyl component is 4-aminobutanal or its synthetic equivalents.

Another versatile approach to tryptamine precursors involves the Henry reaction, where an indole-3-carboxaldehyde is condensed with a nitroalkane, such as nitromethane, to form a 3-(2-nitrovinyl)indole. Subsequent reduction of the nitrovinyl group yields the desired tryptamine. A three-step synthesis from commercially available indole-3-carboxaldehydes has been developed, which utilizes a combination of sodium borohydride (NaBH₄) and nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) for the reduction of the intermediate 3-(2-nitroethyl)indoles to tryptamine derivatives tci-thaijo.org. This method is particularly advantageous as it avoids the harsher conditions and expensive reagents like lithium aluminum hydride (LiAlH₄), which can sometimes lead to undesired side reactions, such as dehalogenation of substituted indoles tci-thaijo.org.

Coupling Reactions for N-Substitution (e.g., reductive amination, thiourea formation)

With the tryptamine core in hand, the next critical step is the introduction of the N-substituent. Reductive amination is a widely employed and highly effective method for this transformation. This reaction involves the condensation of the primary amine of tryptamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. For the synthesis of this compound, tryptamine is reacted with 3-chlorobenzaldehyde.

Common reducing agents for this process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (NaB(OAc)₃H). The choice of reducing agent and solvent can influence the reaction's efficiency and selectivity harvard.edu. For instance, a general procedure for reductive amination involves stirring the amine and aldehyde in a suitable solvent like ethanol, followed by the addition of NaBH₄ nih.gov. The reaction is typically monitored by thin-layer chromatography (TLC) to confirm the formation of the imine before the addition of the reducing agent nih.gov.

Beyond reductive amination, other coupling reactions can be utilized to form different linkages to the tryptamine nitrogen. For example, the reaction of tryptamine with isothiocyanates leads to the formation of N,N'-disubstituted thiourea derivatives nih.gov. This highlights the versatility of the tryptamine scaffold for the synthesis of a wide array of derivatives.

Methodologies for Introducing the Chlorobenzyl Moiety

The specific introduction of the 3-chlorobenzyl group onto the tryptamine nitrogen is most directly achieved through the aforementioned reductive amination with 3-chlorobenzaldehyde.

Alternatively, N-alkylation using a 3-chlorobenzyl halide, such as 3-chlorobenzyl chloride or bromide, provides another route. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, reductive amination is often preferred due to its milder conditions and reduced risk of over-alkylation, which can be a challenge with direct alkylation methods harvard.edu. A clean and efficient method for the N-alkylation of tryptamines employing alcohols as the alkylating agents has been developed, proceeding via catalytic electronic activation with an iridium catalyst nih.gov.

Exploration of Novel Synthetic Routes for this compound

While classical methods remain robust, the exploration of novel synthetic strategies offers potential advantages in terms of efficiency, selectivity, and environmental impact. One such innovative approach involves the regioselective ring opening of aziridines with indoles nih.gov. This method allows for the synthesis of β-substituted tryptamines. By using a 4-nitrobenzyl carbamate (PNZ)-protected aziridine, the indole nucleophile attacks the more substituted carbon of the aziridine ring, leading to the desired tryptamine derivative nih.gov. The PNZ protecting group can then be removed under mild conditions, allowing for further functionalization, such as the introduction of a 3-chlorobenzyl group. This strategy provides a unique pathway to functionalized tryptamines that may not be readily accessible through traditional routes.

Preparation of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies. These modifications often focus on the indole ring.

Strategies for Indole Ring Modification

Modification of the indole ring can be achieved either by starting with a pre-functionalized indole precursor or by direct functionalization of the tryptamine scaffold.

Table 1: Synthetic Strategies for Indole Ring Modification

| Strategy | Description | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Starting with Substituted Indoles | The synthesis begins with an indole that already contains the desired substituent (e.g., halogen, methoxy) at a specific position. This substituted indole is then carried through the synthetic sequence to produce the final tryptamine analog. | Substituted phenylhydrazines for Fischer indole synthesis; Substituted indole-3-carboxaldehydes for Henry reaction. | researchgate.net |

| Direct C-H Functionalization | This modern approach involves the direct activation and functionalization of a C-H bond on the indole ring of a pre-formed tryptamine derivative. This can be a more atom-economical approach. | Transition metal catalysts (e.g., Palladium, Copper), directing groups. | nih.gov |

| Electrophilic Halogenation | Introduction of halogen atoms (Cl, Br, I) onto the indole ring can be achieved using various electrophilic halogenating agents. The position of halogenation can often be controlled by the reaction conditions and the presence of directing groups. | N-halosuccinimides (NCS, NBS, NIS). | researchgate.net |

| Friedel-Crafts Acylation/Alkylation | This classic reaction can be used to introduce alkyl or acyl groups onto the electron-rich indole nucleus, typically at the C3 position if available, or at other positions under specific conditions. | Lewis acids (e.g., AlCl₃), acyl chlorides, alkyl halides. | researchgate.net |

For instance, the synthesis of halogenated derivatives can be accomplished by employing halogenated starting materials in the synthetic sequence researchgate.net. The direct and site-selective arylation of indoles at various positions (C4, C5, C6, and C7) has been achieved using transition metal catalysis with appropriate directing groups, which can later be removed nih.gov. These methods provide powerful tools for creating a library of analogs with diverse substitution patterns on the indole ring, which is invaluable for medicinal chemistry research.

An exploration into the synthetic pathways and chemical alterations of this compound reveals a landscape of nuanced chemical strategies. This article delves into specific methodologies for modifying this tryptamine core, focusing on the derivatization of its ethanamine side chain and the exploration of substituents on its benzyl (B1604629) moiety. Furthermore, it will shed light on the sophisticated purification and characterization techniques employed in research settings to isolate and identify these complex molecules.

2 Approaches to Ethanamine Side Chain Derivatization

The ethanamine side chain of tryptamines, including this compound, presents a reactive site for various chemical modifications. These derivatizations are often pursued to explore structure-activity relationships (SAR) and to modulate the physicochemical properties of the parent compound. Research in this area has led to the development of several synthetic strategies to introduce new functional groups to the amine.

One common approach involves the reaction of the secondary amine with sulfonyl chlorides to form sulfonamides. This transformation not only alters the electronic and steric profile of the molecule but can also introduce a wide array of functionalized aryl or alkyl groups. For instance, tryptamine can be reacted with various substituted sulfonyl chlorides in the presence of a base like triethylamine in a solvent such as tetrahydrofuran (THF). This method allows for the synthesis of a library of N-sulfonated tryptamine derivatives.

Another notable derivatization is the formation of thiazolidin-4-one rings. This is achieved through a one-pot, three-component condensation reaction involving tryptamine, a substituted aldehyde, and thioglycolic acid. This reaction creates a heterocyclic ring system attached to the ethanamine nitrogen, significantly increasing the structural complexity and offering new points for further functionalization.

The following interactive table summarizes key approaches to ethanamine side chain derivatization of tryptamines:

| Derivative Type | General Reaction | Reagents | Purpose of Derivatization |

| Sulfonamides | Reaction of the amine with a sulfonyl chloride. | Tryptamine, Substituted Sulfonyl Chloride, Triethylamine, THF | Introduce diverse functional groups, modulate electronic properties. |

| Thiazolidin-4-ones | One-pot three-component condensation. | Tryptamine, Substituted Aldehyde, Thioglycolic Acid | Introduce a heterocyclic ring system, increase structural complexity. |

3 Benzyl Moiety Substituent Exploration

The substitution pattern on the benzyl moiety of N-benzyltryptamines is a critical determinant of their biological activity. Researchers have systematically explored the impact of various substituents at the ortho, meta, and para positions of the benzyl ring to understand the SAR at relevant biological targets.

The synthesis of these analogs typically involves the reductive amination of tryptamine with a substituted benzaldehyde. The choice of the reducing agent and reaction conditions can be optimized to achieve high yields. For instance, the reaction can be carried out in methanol at room temperature, followed by reduction of the intermediate imine with sodium borohydride.

Studies have shown that the position and nature of the substituent on the benzyl ring can significantly influence the compound's affinity and efficacy at serotonin (B10506) receptors. For example, moving a chloro substituent from the 3-position (meta) to the 4-position (para) can alter the biological activity profile. Similarly, the introduction of other halogens (e.g., bromine, iodine) or electron-donating groups (e.g., methoxy) at various positions has been investigated to map the binding pocket of the target receptors.

The table below presents a selection of N-benzyltryptamine derivatives with different substituents on the benzyl moiety, synthesized to explore SAR:

| Compound | Benzyl Moiety Substituent | Position of Substituent | Rationale for Synthesis |

| N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine | Chloro | Ortho | Investigate the effect of ortho-substitution on activity. |

| N-(4-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine | Chloro | Para | Compare with meta-substituted analog to understand positional effects. |

| N-(2,3-dichlorobenzyl)-2-(1H-indol-3-yl)ethanamine | Dichloro | Ortho, Meta | Explore the impact of multiple halogen substituents. |

| N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine | Bromo | Para | Evaluate the effect of a different halogen at the para position. |

| N-(3-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine | Methoxy | Meta | Study the influence of an electron-donating group. |

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17/h1-7,10,12,19-20H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPIEYJXTMKWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pre Clinical Pharmacological Characterization of N 3 Chlorobenzyl 2 1h Indol 3 Yl Ethanamine

Cellular Pharmacological Responses in Pre-clinical Systems

Comprehensive searches of scientific literature did not yield specific studies investigating the cellular pharmacological responses of N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine. Research on the direct interaction of this compound with neuronal cell lines, immortalized cell models for specific activities like antileishmanial effects, or its impact on primary cell cultures is not publicly available. However, the broader class of indole (B1671886) ethylamine (B1201723) derivatives has been the subject of various cellular studies, providing a contextual framework for potential areas of activity.

Neuronal Cell Line Investigations

No specific studies detailing the investigation of this compound in neuronal cell lines were identified. Research on structurally related indole derivatives suggests potential neuroprotective and neuromodulatory activities. For instance, certain indole-based compounds have been evaluated for their protective effects against oxidative stress and amyloid-beta toxicity in neuroblastoma cell lines such as SH-SY5Y. These studies often assess cell viability, reactive oxygen species (ROS) production, and the modulation of cell signaling pathways related to neuronal survival. However, without direct experimental data, the specific effects of the 3-chlorobenzyl substitution on the indole ethylamine scaffold in neuronal cells remain uncharacterized.

Immortalized Cell Model Studies (e.g., THP-1 cells for antileishmanial activity)

Direct investigations into the antileishmanial activity of this compound using immortalized cell models like THP-1 human monocytic cells have not been reported in the available literature. The THP-1 cell line is a well-established model for studying host-pathogen interactions, particularly for intracellular parasites like Leishmania. These cells can be differentiated into macrophage-like cells, which are the primary host cells for Leishmania amastigotes.

While specific data for the target compound is absent, other indole derivatives have shown promise as antileishmanial agents in vitro. For example, studies on 3,3′-diindolylmethanes have demonstrated activity against Leishmania donovani promastigotes and axenic amastigotes. The general screening process in such studies involves exposing the parasite to the compound and then assessing parasite viability or proliferation. In the context of THP-1 cells, the assay would typically involve infecting the differentiated macrophages with Leishmania and then treating the infected cells with the test compound to determine its efficacy in reducing the intracellular parasite burden.

Table 1: Representative Antileishmanial Activity of Indole Derivatives (Analogous Compounds)

| Compound Class | Leishmania Species | Assay Type | Key Findings |

| 3,3′-diindolylmethanes | L. donovani | Promastigote and Amastigote Viability | Certain derivatives showed potent activity, with IC50 values in the low micromolar range. |

| 3-imidazolylalkylindoles | L. mexicana | Promastigote and Amastigote Viability | A bromobenzyl-substituted indole derivative exhibited potent activity, significantly lower than the reference drug ketoconazole. nih.gov |

Note: This table presents data for structurally related indole compounds, not this compound, for which specific data is not available.

Primary Cell Culture Assays

There is no available research describing the use of this compound in primary cell culture assays. Primary cells, being directly isolated from tissues, are often considered more representative of the in vivo environment compared to immortalized cell lines. Assays using primary neuronal cultures, for example, could provide valuable insights into a compound's effects on neuronal morphology, synapse formation, and electrophysiological properties. Similarly, primary macrophages could be used to assess immunomodulatory or anti-infective properties in a more physiologically relevant context. The absence of such studies for this compound means its effects on non-transformed, primary cells are currently unknown.

In Vivo Efficacy Assessments in Animal Models (excluding human clinical trials)

No in vivo studies in animal models for this compound were identified in the public domain. The following sections discuss the types of animal models that would be relevant for a compound of this structural class, based on the activities of related molecules.

Behavioral Neuroscience Paradigms (e.g., models of affective disorders, pain, cognitive function)

The indole ethylamine core is a key feature of many neuroactive compounds, including classic psychedelics and other modulators of serotonergic and dopaminergic systems. Consequently, a compound like this compound would warrant investigation in various behavioral neuroscience paradigms.

Affective Disorders: Animal models such as the forced swim test and tail suspension test in mice, or the learned helplessness model in rats, are commonly used to screen for antidepressant-like activity. Models of anxiety include the elevated plus-maze, open field test, and light-dark box test. jddtonline.info

Pain: To assess analgesic potential, models of acute nociceptive pain (e.g., hot plate, tail-flick test), inflammatory pain (e.g., formalin or carrageenan injection), and neuropathic pain (e.g., chronic constriction injury or spared nerve injury models) would be relevant. nih.govresearchgate.net

Cognitive Function: Effects on learning and memory can be evaluated using paradigms like the Morris water maze, T-maze, or novel object recognition test. kosfaj.orgnih.gov Chemically induced cognitive deficits, for instance, using scopolamine, are also employed to test for memory-enhancing properties. nih.gov

Without experimental data, the in vivo behavioral profile of this compound remains speculative.

Anti-infective Activity in Animal Models (e.g., antileishmanial activity)

Given the in vitro interest in indole derivatives as antileishmanial agents, in vivo evaluation would be a critical next step. Standard animal models for leishmaniasis typically involve infecting susceptible strains of mice (e.g., BALB/c) or hamsters with Leishmania species.

For cutaneous leishmaniasis (e.g., caused by L. major or L. amazonensis), the infection is usually established in the footpad or ear, and the efficacy of a treatment is assessed by measuring lesion size and parasite load in the infected tissue. For visceral leishmaniasis (e.g., caused by L. donovani or L. infantum), the parasite burden is quantified in organs like the liver and spleen. nih.gov

A recent study on hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives highlighted the challenge of translating in vitro activity to in vivo efficacy, where a lead compound was found to be ineffective in a mouse model of L. infantum infection, possibly due to poor bioavailability. nih.gov This underscores the importance of in vivo testing to determine the therapeutic potential of any new antileishmanial candidate.

Other Pharmacodynamic Readouts in Animal Studies

Following a comprehensive review of publicly available scientific literature and research databases, no specific preclinical data corresponding to other pharmacodynamic readouts in animal studies for the compound this compound could be identified.

The performed searches for in vivo studies, animal model data, and general pharmacological profiles of this specific molecule did not yield any published research containing the requisite detailed findings or data suitable for inclusion in this section. Information on related indole derivatives exists; however, due to the strict focus of this article solely on this compound, data from analogous compounds cannot be substituted.

Therefore, this section cannot be completed with the scientifically accurate and specific information required.

Elucidation of Molecular Mechanisms of Action for N 3 Chlorobenzyl 2 1h Indol 3 Yl Ethanamine

Intracellular Signaling Pathway Modulation

There is no specific information available in the searched literature detailing how N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine modulates intracellular signaling pathways.

G-protein Dependent Signaling Cascades

No studies were identified that investigated the effects of this compound on G-protein dependent signaling cascades.

Arrestin Recruitment and Receptor Internalization

The role of this compound in arrestin recruitment and subsequent receptor internalization has not been documented in the available scientific literature.

Kinase Pathway Activation or Inhibition

There is a lack of research on whether this compound activates or inhibits specific kinase pathways.

Neurotransmitter Release and Reuptake Modulation in Pre-clinical Settings

Pre-clinical data on the modulation of neurotransmitter release and reuptake by this compound are not described in the currently available literature.

Gene Expression and Proteomic Changes in Response to Compound Exposure

Scientific investigations into the changes in gene expression and proteomics resulting from exposure to this compound have not been reported.

Specific Enzyme Interaction Mechanisms (e.g., DNA gyrase, topoisomerase IV)

There is no available information on the specific interaction mechanisms of this compound with enzymes such as DNA gyrase or topoisomerase IV.

Investigation of Protein-Protein Interactions

Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies detailing the protein-protein interactions of this compound. The mechanism of action regarding its engagement in protein-protein interaction networks has not been elucidated in the reviewed sources. Consequently, no experimental data or detailed research findings on this specific topic can be provided at this time.

While indole (B1671886) derivatives, the chemical class to which this compound belongs, are known to participate in a wide range of biological activities, information specifically addressing the protein-protein interactions of this particular compound is not available. evitachem.com Research on related but distinct indole-containing molecules has explored their potential as modulators of protein-protein interactions in various therapeutic areas; however, these findings are not directly applicable to this compound.

Further research, including experimental techniques such as affinity purification-mass spectrometry, yeast two-hybrid screening, or computational modeling, would be necessary to identify and characterize the protein binding partners and the role of this compound in modulating protein-protein interactions. Without such dedicated studies, any discussion of its molecular mechanisms in this context would be speculative.

Structure Activity Relationship Sar Studies of N 3 Chlorobenzyl 2 1h Indol 3 Yl Ethanamine Analogs

Impact of Indole (B1671886) Ring Substitutions on Biological Activity

The indole ring is a core component of the tryptamine (B22526) scaffold and a key area for structural modifications to alter pharmacological properties. Substitutions at various positions on this bicyclic structure can significantly impact receptor binding and functional activity.

Halogenation of the indole ring is a common strategy to modulate the biological activity of tryptamine analogs. The position and nature of the halogen substituent can have profound effects on the compound's potency and selectivity.

For instance, studies on meridianins, a class of marine-derived indole alkaloids, have shown that bromine substitution at the C5 or C6 position of the indole ring significantly improves potency for cyclin-dependent kinase (CDK) inhibition. nih.gov However, the introduction of two bromine substituents was found to slightly decrease this inhibitory activity. nih.gov In the context of SHIP1/2 inhibitors, tryptamine analogs with a halogen on the N-benzyl group demonstrated significant activity. mdpi.com Specifically, moving a chloride to the 4-position or using a 2,3-dichlorobenzyl group resulted in active analogs, while a 4-bromobenzyl group led to a less active compound. mdpi.com

The electronic effects of halogens, which are electron-withdrawing, can alter the electron density of the indole ring, thereby influencing its interaction with biological targets. The regioselectivity of halogenation is crucial, as different positional isomers can exhibit vastly different biological profiles.

Table 1: Effect of Halogenation on Biological Activity

| Compound Class | Substitution | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| Meridianins | Bromine | C5 or C6 | Improved Potency | nih.gov |

| Meridianins | Two Bromines | - | Slightly Reduced Potency | nih.gov |

| Tryptamines | Chlorine | 4-position of N-benzyl | Active Analog | mdpi.com |

| Tryptamines | 2,3-dichloro | N-benzyl | Active Analog | mdpi.com |

| Tryptamines | Bromine | 4-position of N-benzyl | Less Active Analog | mdpi.com |

The introduction of alkyl and hydroxyl groups onto the indole ring can also significantly affect the biological activity of tryptamine analogs.

Hydroxylation at different positions of the indole ring has been shown to be critical for activity at the 5-HT2A receptor. nih.gov Analogs with a hydroxyl group at the 4th and 5th positions exhibit significantly higher 5-HT2A agonistic activity compared to those with hydroxyl groups at the 6th and 7th positions. nih.gov This is attributed to the formation of a crucial hydrogen bond with residue L229 in the receptor's binding site, which helps guide the ligand into the orthosteric site. nih.gov

Small alkyl substituents at the C2 position of the indole ring can be accommodated by 5-HT6 receptors, with some analogs showing binding affinities comparable to serotonin (B10506). researchgate.net For example, 2-ethyl-5-methoxy-N,N-dimethyltryptamine binds with high affinity to human 5-HT6 receptors. researchgate.net

Table 2: Influence of Alkyl and Hydroxyl Groups on Receptor Activity

| Substitution | Position | Receptor | Effect on Activity | Reference |

|---|---|---|---|---|

| Hydroxyl | 4 and 5 | 5-HT2A | Higher Agonistic Activity | nih.gov |

| Hydroxyl | 6 and 7 | 5-HT2A | Lower Agonistic Activity | nih.gov |

| Alkyl (small) | 2 | 5-HT6 | High Binding Affinity | researchgate.net |

Modification of the indole nitrogen (N1 position) can also lead to significant changes in biological activity. N-alkylation of tryptamines is a strategy that has been explored for developing potent SHIP inhibitors. syr.edu In the case of meridianin analogs, methylation of the indole nitrogen is considered important for their kinase inhibitory and antiproliferative activities. nih.gov

Furthermore, N-H and N-substituted indole-2- and 3-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. nih.gov It was found that substitution at the 1-position of the indole ring caused significant differences in the inhibition of lipid peroxidation. nih.gov

Effects of Ethanamine Linker Modifications

The ethanamine side chain of tryptamine analogs is another critical region for structural modification. Changes in its length, rigidity, and stereochemistry can profoundly influence how the molecule interacts with its biological target.

The length of the alkyl chain connecting the indole ring to the terminal amine can impact biological activity. In a series of tryptamine-based peptoids, the length of the side chain played an important role in their antibacterial activity against E. coli. nih.gov An increase in side chain length improved the activity of phenyl guanidinium (B1211019) peptoids against S. aureus. nih.gov

The introduction of a chiral center, often at the alpha or beta position of the ethanamine side chain, can lead to enantiomers with different biological properties. nih.govresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For example, the synthesis of β-substituted tryptamines has been achieved through the regioselective ring opening of aziridines, providing a method to introduce substituents and potential chiral centers on the ethanamine linker. nih.gov The development of tryptamine analogs with a cyclopropyl (B3062369) ring on the α-position of the side chain has been explored to create conformationally restricted ligands for 5-HT receptors. researchgate.net Such rigidification can enhance selectivity for specific receptor subtypes.

The stereochemistry of these modifications is crucial, as different stereoisomers can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and even the type of activity (e.g., agonist versus antagonist). nih.govresearchgate.net

Benzyl (B1604629) Moiety Substituent Contributions to Activity

The N-benzyl group is a key structural feature of N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, and modifications to this moiety can significantly impact its pharmacological profile. Studies on analogous compounds, such as N-benzylated-5-methoxytryptamines, have demonstrated that substituents on the benzyl ring modulate receptor affinity. nih.govacs.org

The position and nature of halogen substituents on the benzyl ring are critical determinants of biological activity. In a series of N-benzylated-5-methoxytryptamine analogues, the placement of a bromo substituent on the benzyl ring was found to significantly alter affinity for the 5-HT2A serotonin receptor. acs.org Specifically, the N-3-bromobenzyl analog exhibited a higher affinity (Ki = 1.48 nM) compared to the N-4-bromobenzyl analog (Ki = 11.2 nM). acs.org This suggests that substitution at the meta (3-position) is more favorable for activity than substitution at the para (4-position). acs.org

Further studies on N1-benzyl tryptamine analogs as SHIP1/2 inhibitors have also highlighted the importance of halogenation on the N-benzyl group. mdpi.com Analogs containing chlorinated benzyl groups on the indole nitrogen showed significant activity. mdpi.com For instance, moving a chloride from the 2-position to the 4-position on the benzyl ring, as well as using a 2,3-dichlorobenzyl group, resulted in analogs with significant activity, whereas a 4-bromobenzyl group was less active in this particular assay. mdpi.com These findings underscore that both the type of halogen and its position are crucial for optimizing the biological activity of this class of compounds. acs.orgmdpi.com

The following table summarizes the affinity data for some halogenated N-benzyl-5-methoxytryptamine analogs at the 5-HT2A receptor, illustrating the impact of the halogenation pattern.

| Compound | Benzyl Moiety Substitution | 5-HT2A Receptor Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | 3-Bromo | 1.48 |

| Analog 2 | 4-Bromo | 11.2 |

| Analog 3 | 3-Chloro | Data not specified |

| Analog 4 | 4-Chloro | Data not specified |

Beyond halogenation, the steric and electronic properties of other substituents on the benzyl ring also play a significant role in determining the activity of N-benzyl-2-(1H-indol-3-yl)ethanamine analogs. Research on N-benzylated-5-methoxytryptamine analogues has shown that substitution at the para position of the benzyl group generally leads to reduced affinity. acs.org Conversely, substitution at either the ortho or meta positions tends to enhance affinity. acs.org

A general trend observed is that the introduction of a large, lipophilic group can improve receptor affinity. acs.org However, this increase in affinity does not always translate to enhanced functional activity, which in some cases follows an opposite trend. acs.org This dichotomy highlights the complex interplay between binding and receptor activation.

In studies of N-benzyl phenethylamines, which share the N-benzyl structural motif, it has been noted that N-benzyl substitution can dramatically improve both binding affinity and functional activity at serotonin receptors. nih.gov The electronic nature of the substituents is also important; for instance, electronegative substituents at certain positions on the indole ring of tryptamine derivatives have been shown to enhance activity. nih.gov For N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, the presence of an electronegative fluorine atom on the aryl moiety significantly influenced their antioxidant and enzyme inhibitory activities. mdpi.com

The table below provides a summary of the effects of different substituent positions on the N-benzyl group of 5-methoxytryptamine (B125070) analogs on 5-HT2A receptor affinity.

| Substituent Position on Benzyl Ring | Effect on 5-HT2A Receptor Affinity |

|---|---|

| Ortho | Enhanced |

| Meta | Enhanced |

| Para | Reduced |

Conformational Analysis and Bioactive Conformations in SAR

Conformational analysis is a crucial aspect of SAR studies as it helps to identify the three-dimensional arrangement of a molecule that is responsible for its biological activity, often referred to as the bioactive conformation. The flexibility of the ethanamine side chain and the rotatable bonds associated with the N-benzyl group in this compound mean that it can adopt multiple conformations.

The identification of the preferred conformation for binding to a biological target is essential for understanding the molecular basis of its activity and for the rational design of more potent analogs. While specific conformational analysis studies for this compound are not extensively detailed in the provided context, the principles of conformational restriction can be applied. By synthesizing conformationally restricted analogs, where the molecule is locked into a more rigid geometry, it is possible to determine which spatial arrangements are favored for biological activity. This approach has been successfully used for other classes of compounds to elucidate their bioactive conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to gain insights into the structural features that are important for activity.

For tryptamine derivatives, a class to which this compound belongs, Holographic QSAR (HQSAR) has been employed to correlate their structural properties with their inhibitory potencies at various receptors. nih.gov HQSAR utilizes structural fragments and connectivity as descriptors, which are then encoded in a hologram, thereby avoiding the common challenges of molecular alignment and conformational ambiguity. nih.gov

In one such study on a series of 64 tryptamine derivatives, HQSAR models with high predictive ability were established. nih.gov These models allowed for the generation of maps that visualize the contribution of individual structural parts of the molecules to their biological activities. nih.gov For example, such models can indicate that electronegative substituents at certain positions of the indole nucleus enhance activity, while bulky alkyl groups at other positions may have a negative effect. nih.gov These quantitative models provide a powerful tool for the rational design and optimization of new, more potent analogs of this compound.

Pre Clinical Pharmacokinetic and Biotransformation Studies of N 3 Chlorobenzyl 2 1h Indol 3 Yl Ethanamine

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

In vitro metabolic stability assays are crucial early-screening tools in drug discovery to estimate the intrinsic clearance of a compound. These tests typically utilize liver microsomes or hepatocytes from various species (e.g., mouse, rat, human) to predict how quickly a compound will be metabolized in the body.

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic processes.

For a hypothetical compound like N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, the study would involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time using methods like liquid chromatography-mass spectrometry (LC-MS). The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint), which help in classifying the compound's metabolic stability (e.g., low, medium, or high clearance).

Table 1: Representative Data Table for In Vitro Metabolic Stability (Note: This table is illustrative as specific data for this compound is not available.)

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Clearance Category |

|---|---|---|---|---|

| Liver Microsomes | Mouse | Data Not Available | Data Not Available | Data Not Available |

| Liver Microsomes | Rat | Data Not Available | Data Not Available | Data Not Available |

| Liver Microsomes | Human | Data Not Available | Data Not Available | Data Not Available |

| Hepatocytes | Rat | Data Not Available | Data Not Available | Data Not Available |

| Hepatocytes | Human | Data Not Available | Data Not Available | Data Not Available |

Metabolite Identification in Pre-clinical In Vitro Systems and Animal Models

Identifying the metabolites of a drug candidate is essential for understanding its biotransformation pathways and assessing the potential for active or toxic byproducts. This process involves incubating the parent compound with in vitro systems (like those mentioned above) or analyzing samples from in vivo animal studies.

Phase I Biotransformation Pathways

Phase I reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the parent molecule, typically making it more polar. These reactions are primarily mediated by CYP enzymes and include oxidation, reduction, and hydrolysis. For an indole (B1671886) derivative like this compound, potential Phase I pathways could include:

Aromatic Hydroxylation: Addition of a hydroxyl group to the indole ring or the chlorobenzyl ring.

N-dealkylation: Removal of the 3-chlorobenzyl group.

Oxidative Deamination: Removal of the amine group from the ethylamine (B1201723) side chain.

Phase II Biotransformation Pathways

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. Common Phase II pathways include glucuronidation, sulfation, and glutathione (B108866) conjugation. Metabolites from Phase I hydroxylation would be likely candidates for subsequent glucuronidation or sulfation.

Pre-clinical Absorption, Distribution, and Excretion (ADME) Characterization in Animal Models

Membrane Permeability Studies (e.g., Caco-2, PAMPA)

To assess the potential for oral absorption, in vitro permeability assays are used. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that evaluates a compound's ability to diffuse across an artificial lipid membrane, predicting passive absorption.

The Caco-2 cell monolayer assay uses a line of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium. This model can assess not only passive diffusion but also active transport mechanisms, such as efflux by P-glycoprotein (P-gp). A compound's apparent permeability coefficient (Papp) is determined and used to classify its absorption potential (low, medium, high).

Table 2: Representative Data Table for Membrane Permeability (Note: This table is illustrative as specific data for this compound is not available.)

| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Permeability |

|---|---|---|---|---|

| PAMPA | N/A | Data Not Available | N/A | Data Not Available |

| Caco-2 | Apical to Basolateral (A-B) | Data Not Available | Data Not Available | Data Not Available |

| Caco-2 | Basolateral to Apical (B-A) | Data Not Available |

Plasma Protein Binding in Animal Plasma

The extent to which a compound binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is generally available to exert its pharmacological effect and to be metabolized or excreted. The degree of plasma protein binding (PPB) is determined using techniques like equilibrium dialysis or ultrafiltration. This property can vary significantly between different animal species and humans.

Table 3: Representative Data Table for Plasma Protein Binding (Note: This table is illustrative as specific data for this compound is not available.)

| Species | Plasma Concentration (µM) | Percent Bound (%) | Unbound Fraction (fu) |

|---|---|---|---|

| Mouse | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available |

Tissue Distribution in Animal Models (e.g., brain penetration)

Comprehensive studies detailing the tissue distribution of this compound in various animal models, including specific data on brain penetration, are not extensively available in publicly accessible scientific literature. Typically, such studies are crucial in preclinical development to understand the extent to which a compound distributes into different tissues from the systemic circulation. This information helps in identifying potential sites of action as well as organs that might be susceptible to accumulation and potential toxicity.

For a compound targeting the central nervous system (CNS), brain penetration is a critical parameter. It is often expressed as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu), the latter being a more accurate predictor of the pharmacologically active concentration at the target site. These studies are generally conducted in rodent models (e.g., mice or rats) at various time points after administration.

A representative data table for tissue distribution would typically include the following information:

Table 1: Illustrative Tissue Distribution of a Hypothetical Compound in Rats (µg equivalent/g tissue)

| Tissue | 1 hr | 4 hr | 8 hr | 24 hr |

| Brain | Data not available | Data not available | Data not available | Data not available |

| Heart | Data not available | Data not available | Data not available | Data not available |

| Lungs | Data not available | Data not available | Data not available | Data not available |

| Liver | Data not available | Data not available | Data not available | Data not available |

| Kidneys | Data not available | Data not available | Data not available | Data not available |

| Spleen | Data not available | Data not available | Data not available | Data not available |

| Muscle | Data not available | Data not available | Data not available | Data not available |

| Fat | Data not available | Data not available | Data not available | Data not available |

| Plasma (µg/mL) | Data not available | Data not available | Data not available | Data not available |

| Brain/Plasma Ratio | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Cytochrome P450 (CYP) Inhibition and Induction Profiles (in vitro)

The potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes has not been detailed in the available scientific literature. In vitro CYP inhibition and induction studies are fundamental components of preclinical drug development, aimed at predicting the potential for drug-drug interactions (DDIs).

CYP Inhibition:

These assays typically utilize human liver microsomes or recombinant human CYP enzymes to determine the concentration of the investigational drug that causes a 50% reduction in the activity of a specific CYP isoform (IC50). The major isoforms tested usually include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of a vast majority of clinically used drugs.

A standard data table summarizing CYP inhibition data would look as follows:

Table 2: Illustrative In Vitro Cytochrome P450 Inhibition Profile (IC50, µM)

| CYP Isoform | This compound | Positive Control |

| CYP1A2 | Data not available | e.g., Fluvoxamine |

| CYP2B6 | Data not available | e.g., Ticlopidine |

| CYP2C8 | Data not available | e.g., Gemfibrozil |

| CYP2C9 | Data not available | e.g., Sulfaphenazole |

| CYP2C19 | Data not available | e.g., Ticlopidine |

| CYP2D6 | Data not available | e.g., Quinidine |

| CYP3A4 (Midazolam) | Data not available | e.g., Ketoconazole |

| CYP3A4 (Testosterone) | Data not available | e.g., Ketoconazole |

This table is for illustrative purposes only, as specific data for this compound is not available.

CYP Induction:

CYP induction studies are typically conducted using cultured human hepatocytes from multiple donors. The compound of interest is incubated with the hepatocytes for a period (e.g., 48-72 hours), after which changes in mRNA levels and/or enzyme activity of key CYP isoforms (primarily CYP1A2, CYP2B6, and CYP3A4) are measured. The results are often expressed as the fold-change relative to a vehicle control and are used to calculate parameters such as the maximum induction effect (Emax) and the concentration that produces 50% of the maximum effect (EC50).

A representative data table for CYP induction would be structured as follows:

Table 3: Illustrative In Vitro Cytochrome P450 Induction Profile in Human Hepatocytes

| CYP Isoform | Parameter | This compound | Positive Control |

| CYP1A2 | Fold Induction vs. Vehicle | Data not available | e.g., Omeprazole |

| EC50 (µM) | Data not available | ||

| Emax (fold) | Data not available | ||

| CYP2B6 | Fold Induction vs. Vehicle | Data not available | e.g., Phenobarbital |

| EC50 (µM) | Data not available | ||

| Emax (fold) | Data not available | ||

| CYP3A4 | Fold Induction vs. Vehicle | Data not available | e.g., Rifampicin |

| EC50 (µM) | Data not available | ||

| Emax (fold) | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not available.

Without such data, the potential for this compound to alter the pharmacokinetics of co-administered drugs remains unknown.

Computational and Chemoinformatic Approaches to N 3 Chlorobenzyl 2 1h Indol 3 Yl Ethanamine Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand, such as N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine, within the active site of a target protein. This allows for the characterization of binding energetics and the identification of key intermolecular interactions.

The binding mode of this compound would be dictated by the specific topology and amino acid composition of the target's binding pocket. Based on its structural features, several types of interactions are anticipated. The indole (B1671886) ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.govcitedrive.com The secondary amine in the ethylamine (B1201723) linker can act as a hydrogen bond donor or acceptor, while the N-H group of the indole ring is a classic hydrogen bond donor. citedrive.com The 3-chlorobenzyl moiety provides a large hydrophobic surface for van der Waals interactions and can also engage in halogen bonding or π-π stacking. nih.gov

Molecular docking studies on structurally related indole derivatives have successfully predicted binding modes and rationalized biological activity. For instance, docking of indole-based compounds into targets like DNA gyrase B and cyclooxygenase-2 (COX-2) has revealed the critical role of hydrogen bonds and hydrophobic interactions in achieving potent inhibition. citedrive.comajchem-a.comresearchgate.net A hypothetical docking of this compound would likely show the indole core anchoring the molecule in a hydrophobic pocket, with the chlorobenzyl group exploring adjacent sub-pockets, and the amine linker forming crucial hydrogen bonds.

Table 1: Potential Molecular Interactions for this compound

| Structural Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Indole Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Indole N-H | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Serine (Ser) |

| Ethanamine Linker | Hydrogen Bond Donor/Acceptor, Ionic | Asp, Glu, Ser, Threonine (Thr) |

| 3-Chlorobenzyl Ring | Hydrophobic, π-π Stacking, Halogen Bond | Leucine (Leu), Valine (Val), Alanine (Ala), Phe, Tyr |

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govscielo.br Using the docked conformation of this compound as a template, both ligand-based and structure-based virtual screening campaigns can be initiated to discover novel analogs.

In a structure-based approach, large compound databases can be docked into the same target site, and molecules are ranked based on their predicted binding affinity or docking score. nih.gov This can identify compounds with diverse chemical scaffolds that fit the geometric and chemical constraints of the binding pocket. Alternatively, ligand-based virtual screening uses the known active compound as a query to find other molecules with similar properties, without requiring a 3D structure of the target. researchgate.net This can involve searching for molecules with similar 2D fingerprints or 3D shapes and pharmacophoric features. Such screening of "superscaffold" libraries can lead to the discovery of promising new lead compounds. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govjocpr.com By developing a robust QSAR model for a series of this compound analogs, it becomes possible to predict the activity of unsynthesized compounds and to prioritize synthetic efforts.

To build a QSAR model, a training set of molecules with known biological activities is required. For tryptamine (B22526) derivatives, various QSAR approaches, including Holographic QSAR (HQSAR), have been used. nih.govresearchgate.net The process involves calculating a range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), or Support Vector Machines (SVM) are then used to generate a mathematical model that correlates the descriptors with activity. benthamdirect.com The predictive power of the model is assessed through rigorous internal and external validation techniques, using metrics such as the cross-validated correlation coefficient (q²) and the correlation coefficient for an external test set (r²_pred). nih.govnih.gov A reliable QSAR model should be able to accurately predict the activities of compounds not included in the model's development. nih.gov

The QSAR modeling process not only yields a predictive equation but also reveals which molecular properties are most critical for biological activity. For indole derivatives and related structures, several classes of descriptors are often found to be significant. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient) and its variants (e.g., SlogP_VSA) often play a major role, indicating the importance of hydrophobic interactions in ligand binding or membrane permeation. nih.gov

Electronic Descriptors: Descriptors related to partial charges (e.g., PEOE_VSA) and orbital energies (HOMO, LUMO) can highlight the importance of electrostatic and charge-transfer interactions.

Steric/Topological Descriptors: Molar refractivity (SMR_VSA), molecular weight, and shape indices describe the size and shape requirements of the binding pocket. nih.gov

For this compound analogs, it is likely that descriptors related to the lipophilicity of the benzyl (B1604629) substituent and the electronic properties of the indole ring would be key determinants of activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | PEOE_VSA, Q_VSA | Partial charges, electrostatic potential |

| Hydrophobic | LogP, SlogP_VSA | Lipophilicity, partitioning behavior |

| Steric/Topological | Molar Refractivity (SMR), Wiener Path Number | Molecular size, shape, and bulk |

| Quantum Chemical | HOMO, LUMO Energies | Electron-donating/accepting ability |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another cornerstone of ligand-based drug design, focusing on the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target. mdpi.comnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points.

Based on the structure of this compound, a pharmacophore model would likely include features such as an aromatic ring (for the indole), a second aromatic ring (for the chlorobenzyl group), a hydrogen bond donor (the indole N-H), and a positive ionizable feature (the protonated amine). researchgate.net This model can be generated from a single active ligand or by aligning a set of active analogs to identify common features. nih.gov

Once developed, the pharmacophore model serves as a 3D query for searching large chemical databases. This allows for the identification of structurally diverse molecules that match the pharmacophore and are therefore predicted to be active. This approach is particularly valuable when the 3D structure of the biological target is unknown. mdpi.com Studies on various indole derivatives have successfully used pharmacophore models to identify novel hits and guide the design of more potent compounds. researchgate.netproceedings.science

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Corresponding Structural Moiety |

| Aromatic Ring (AR) | Indole Ring |

| Aromatic Ring (AR) | Chlorobenzyl Ring |

| Hydrogen Bond Donor (HBD) | Indole N-H group |

| Positive Ionizable (PI) | Secondary Amine (at physiological pH) |

| Hydrophobic (HY) | Ethyl linker, Benzyl group |

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the intricate and dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. This technique provides a time-resolved view of the conformational changes and energetic landscape that govern the binding process, which is critical for understanding the mechanism of action and for the rational design of more potent and selective molecules.

A hypothetical MD simulation study of this compound bound to a target protein would commence with the setup of the simulation system. This involves placing the docked complex of the compound and the protein into a simulation box filled with explicit water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization to relieve any steric clashes, followed by a gradual heating and equilibration phase to bring the system to a physiological temperature and pressure. Finally, a production run is executed for a duration sufficient to capture the relevant biological motions, often spanning hundreds of nanoseconds.

Analysis of the resulting trajectory provides a wealth of information. Key metrics that would be evaluated include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD for both the protein backbone and the ligand suggests that the system has reached equilibrium and the ligand is stably bound within the binding pocket. researchgate.netgithub.ionih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue of the protein to identify regions of high flexibility or rigidity. researchgate.netgithub.ioresearchgate.net Analysis of the RMSF can reveal which parts of the protein are most affected by the binding of this compound.

Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding free energy of the ligand to the protein. nih.govacs.orgnih.govpeng-lab.orgrsc.org This provides a quantitative measure of the binding affinity and can be used to compare the binding of different ligands.

In Silico ADMET Prediction for Pre-clinical Lead Optimization

The journey of a potential drug molecule from administration to its target and subsequent elimination from the body is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Predicting these properties at an early stage is crucial for optimizing lead compounds and reducing the high attrition rates in drug development. nih.govtandfonline.comnih.gov In silico ADMET prediction tools leverage computational models to estimate these key pharmacokinetic and toxicological parameters based on the chemical structure of a compound. nih.govtandfonline.com

For this compound, a comprehensive in silico ADMET profile would be generated using a variety of predictive models. The following table illustrates a hypothetical ADMET profile for this compound, based on parameters commonly evaluated for similar molecules.

| ADMET Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 298.8 g/mol | Compliant with Lipinski's Rule of Five (<500) wikipedia.orglindushealth.comdrugbank.comcosmeticsandtoiletries.comtiu.edu.iq |

| LogP (Octanol-Water Partition Coefficient) | 4.2 | Indicates good lipophilicity, compliant with Lipinski's Rule of Five (<5) wikipedia.orglindushealth.comdrugbank.comcosmeticsandtoiletries.comtiu.edu.iq |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5) wikipedia.orglindushealth.comdrugbank.comcosmeticsandtoiletries.comtiu.edu.iq |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (≤10) wikipedia.orglindushealth.comdrugbank.comcosmeticsandtoiletries.comtiu.edu.iq |

| Aqueous Solubility (LogS) | -4.5 | Moderately soluble |

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | High | Potential for central nervous system activity acs.orgnih.govfrontiersin.orgarxiv.orgpreprints.org |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions nih.govmdpi.comacs.orgsciforum.netresearchgate.net |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity tandfonline.comnih.govtandfonline.comnih.govresearchgate.net |

| Mutagenicity (Ames test) | Non-mutagenic | Low likelihood of being carcinogenic nih.govpozescaf.comnih.govlhasalimited.orgacs.org |

This predictive data suggests that this compound possesses a favorable drug-like profile according to Lipinski's Rule of Five, with good potential for oral absorption and CNS penetration. wikipedia.orglindushealth.comdrugbank.comcosmeticsandtoiletries.comtiu.edu.iq However, the predicted inhibition of the cytochrome P450 2D6 enzyme highlights a potential for drug-drug interactions, a crucial consideration for further development. nih.govmdpi.comacs.orgsciforum.netresearchgate.net The low predicted risks for hERG inhibition and mutagenicity are positive indicators for its safety profile. tandfonline.comnih.govtandfonline.comnih.govresearchgate.net These in silico predictions provide a valuable, multi-faceted initial assessment that can guide the prioritization and design of future experimental studies.

Analytical Methodologies for the Research of N 3 Chlorobenzyl 2 1h Indol 3 Yl Ethanamine

Chromatographic Techniques for Purity and Quantification in Research

Chromatography is a foundational analytical technique for separating complex mixtures. creative-proteomics.com For tryptamine (B22526) derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a highly versatile and precise method for the analysis of tryptamines, which are often non-volatile and polar compounds. creative-proteomics.com It is widely applied for both the separation and quantification of these substances. japsonline.com

Detailed research findings indicate that reversed-phase (RP) HPLC is the most common approach. A variety of stationary phases are employed, with C18 columns being prevalent, although other column types like biphenyl are also used for separating complex mixtures of tryptamine derivatives. proquest.comsielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. japsonline.comsielc.com Additives like formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase to improve peak shape and enhance ionization for subsequent mass spectrometry detection. mtc-usa.com Detection is commonly achieved using ultraviolet (UV) detectors, often a photodiode array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths. proquest.com

| Parameter | Description | Common Examples |

|---|---|---|

| Column | Stationary phase used for separation. | Reversed-phase C18 or Biphenyl (e.g., LiChrospher® RP-18e, Raptor® Biphenyl). japsonline.comproquest.com |

| Mobile Phase | Solvent system that moves the analyte through the column. | Gradient elution with Acetonitrile/Methanol and water containing additives like 0.1% Formic Acid or 0.1% TFA. japsonline.comproquest.commtc-usa.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.4 mL/min to 1.0 mL/min. proquest.commtc-usa.com |

| Detection | Method for visualizing and quantifying the separated analyte. | UV/PDA detection at wavelengths around 220-280 nm. mtc-usa.com |

| Temperature | Column oven temperature to ensure reproducibility. | 35ºC to 50ºC. proquest.com |

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and analysis of thermally stable and volatile compounds. semanticscholar.org It is suitable for the analysis of many tryptamine derivatives. japsonline.com The technique involves vaporizing the sample and separating its components in a gaseous mobile phase.

For the analysis of tryptamines, a common stationary phase is a nonpolar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., HP-5MS). japsonline.com The identification of a compound like N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine is achieved by comparing its retention time and mass spectrum with that of a known standard. japsonline.com In some cases, derivatization of the indoleamines may be necessary to increase their volatility and thermal stability, for example, by forming heptafluorobutyryl derivatives. nih.gov GC-MS has been successfully used to identify various indole (B1671886) compounds in biological and environmental samples. frontiersin.org

Mass Spectrometry (MS) Applications in Metabolite Research and Quantification

Mass spectrometry is an indispensable tool in modern analytical chemistry, offering high sensitivity and specificity for the detection and structural analysis of molecules. creative-proteomics.com It is particularly crucial for metabolite research, where it is used to identify the biotransformation products of a parent compound and to quantify analytes in complex biological samples. shimadzu.com.cn

LC-MS/MS for Biological Matrix Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low concentrations of drugs and their metabolites in biological matrices such as plasma, serum, urine, and hair. oup.comnih.govresearchgate.net This technique combines the superior separation capabilities of HPLC (or UHPLC for faster analysis) with the sensitive and specific detection of tandem mass spectrometry. nih.govresearchgate.net

The analytical process typically involves sample preparation to remove interferences, which can include protein precipitation or solid-phase extraction (SPE). oup.comresearchgate.net The analyte is then ionized, commonly using electrospray ionization (ESI) in positive mode for tryptamines. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. researchgate.net This approach provides excellent selectivity and sensitivity, with limits of detection often in the low nanogram-per-milliliter (ng/mL) or picogram-per-milligram (pg/mg) range. nih.govresearchgate.net LC-MS/MS methods have been developed for the simultaneous analysis of numerous tryptamines and their metabolites in a single run. nih.gov

| Parameter | Description |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile or solid-phase extraction (SPE). oup.comresearchgate.net |

| Chromatography | UHPLC with a C18 column and gradient elution. nih.gov |

| Ionization | Electrospray Ionization (ESI) in positive ion mode. researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specific precursor/product ion pairs. researchgate.net |

| Linearity Range | Typically ranges from sub-ng/mL to 100 ng/mL. oup.com |

High-Resolution Mass Spectrometry for Metabolite Identification

While LC-MS/MS is excellent for quantification, high-resolution mass spectrometry (HRMS) is the preferred tool for identifying unknown metabolites. creative-proteomics.com Instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govnih.gov

This accuracy allows for the determination of the elemental composition of a metabolite, which is a critical first step in its identification. creative-proteomics.com By comparing the accurate mass of a potential metabolite with that of the parent drug, researchers can deduce the type of metabolic transformation that has occurred (e.g., hydroxylation, demethylation, glucuronidation). nih.gov Further structural information is obtained by analyzing the fragmentation patterns in the MS/MS spectra of the metabolite and comparing them to the parent compound. nih.govnih.gov The combination of HRMS and MS/MS data is a powerful strategy for the rapid and confident identification of novel tryptamine derivatives and their metabolic products. creative-proteomics.comnih.gov

Spectroscopic Methods for Structural Elucidation and Conformational Studies

Beyond basic identification, spectroscopic techniques are vital for the definitive structural elucidation and for studying the three-dimensional conformation of molecules. researchgate.netjchps.com